![molecular formula C15H12N2O3S2 B2380166 N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide CAS No. 922858-33-1](/img/structure/B2380166.png)
N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” include coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide derivatives have been investigated for their potential in treating diseases such as malaria and COVID-19. One study conducted a theoretical investigation on antimalarial sulfonamides, including derivatives with benzo[d]thiazol-5-yl, for their efficacy against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antibacterial Properties
Research has shown that derivatives of N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide possess significant antibacterial properties. Various studies have synthesized compounds to test against multiple bacterial strains, demonstrating their potential as antibacterial agents (Fahim & Ismael, 2019), (Rezki, 2016), (Borad et al., 2015).
Anticonvulsant Effects
Compounds containing N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide have been evaluated for anticonvulsant activities. For instance, a study synthesized derivatives to test against seizures, revealing significant efficacy and suggesting a potential role in anticonvulsant therapy (Nath et al., 2021).
Photophysical Properties
The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides have been explored, particularly focusing on their hydrogen-bonding capabilities and potential applications in materials science (Balijapalli et al., 2017).
Anticancer Potential
Several studies have focused on the synthesis of N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide derivatives and evaluating their anticancer activities. These studies indicate that certain derivatives can be effective against a range of cancer cell lines, highlighting their potential as anticancer agents (Yurttaş et al., 2015), (Xie et al., 2015).
Anti-HIV Activity
Research has also been conducted on the anti-HIV properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives. Compounds in this class have shown promising results against HIV-1, suggesting a potential role in the treatment of HIV (Bhavsar et al., 2011).
Mécanisme D'action
While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” is not mentioned in the search results, benzothiazole derivatives have been studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Orientations Futures
Benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide”, have potential applications in medicinal chemistry due to their observed biological activities . Future research could focus on further exploring these activities and developing new methods for the synthesis of these compounds .
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDJQIZOOMGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


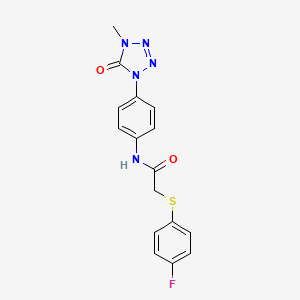
![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)

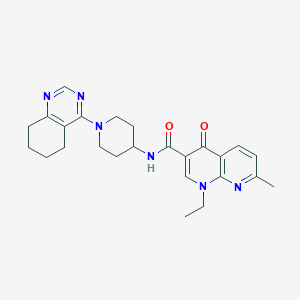
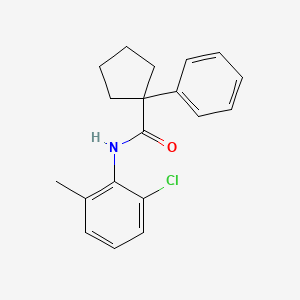
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)
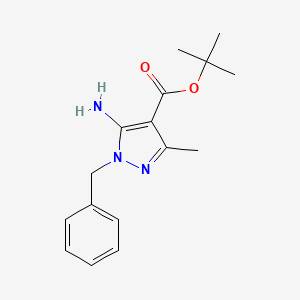

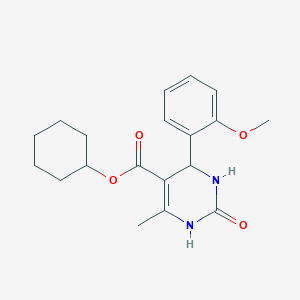
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)
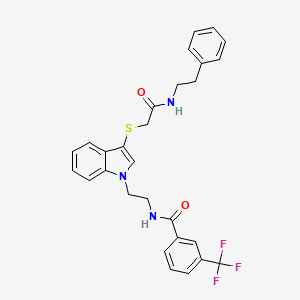
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)